(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide
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Overview
Description
Benzothiazole is a heterocyclic compound that is part of many biologically active molecules . It is often used as a core structure in the development of new drugs .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The benzothiazole structure is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the functional groups attached to the benzothiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on their structure. For example, they can exhibit different solubilities, melting points, and reactivities .Scientific Research Applications
Chemical Synthesis and Reactivity
- The synthesis and nitration processes of benzo[b]thiophen derivatives, including benzo[b]thiophen-2-carboxylic acid and its derivatives, have been explored in different conditions, providing insights into the reactivity and structural analysis of these compounds (Cooper & Scrowston, 1971).
Structural Characterization and Spectroscopy
- Research has focused on the preparation of 7-substituted benzo[b]thiophenes and 1,2-benzisothiazoles, which include the structural elucidation and synthesis pathways of these derivatives (Rahman & Scrowston, 1984).
- Detailed spectroscopic analyses, such as infrared and NMR, have been employed to understand the structures of various benzo[b]thiophene derivatives and their nitration products (Brown et al., 1969).
Pharmaceutical and Biological Applications
- Synthesis and characterization of thiophene-based carboxamides have been conducted, including antimicrobial evaluations and docking studies, indicating potential pharmaceutical applications (Talupur et al., 2021).
- A series of benzo[b]thiophene derivatives have been synthesized and tested for their antiarrhythmic, serotonin antagonist, and antianxiety activities, suggesting therapeutic potential (Amr et al., 2010).
Chemical Sensing and Analytical Applications
- Coumarin benzothiazole derivatives have been synthesized and investigated as chemosensors for cyanide anions, demonstrating the utility of benzo[b]thiophene derivatives in analytical chemistry (Wang et al., 2015).
Material Science and Coordination Chemistry
- The design and synthesis of benzo[b]thiophene derivatives have been studied for their potential applications in material science and coordination chemistry, focusing on their structural and spectroscopic properties (Liao et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-nitro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O5S3/c1-2-7-22-14-5-4-13(31(20,27)28)10-16(14)30-19(22)21-18(24)17-9-11-8-12(23(25)26)3-6-15(11)29-17/h1,3-6,8-10H,7H2,(H2,20,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAHULKJOBDEIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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